molecular formula C11H18O4 B12728671 Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- CAS No. 2259-16-7

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)-

Cat. No.: B12728671
CAS No.: 2259-16-7
M. Wt: 214.26 g/mol
InChI Key: BUAUETVKEXHTSA-BQBZGAKWSA-N
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Description

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- is a complex organic compound with a unique structure. This compound is characterized by a cyclopropane ring, which is a three-membered carbon ring, and various functional groups attached to it. The presence of the cyclopropane ring imparts significant strain to the molecule, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- typically involves multiple steps. One common method involves the cyclopropanation of an appropriate precursor, followed by esterification and other functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or rhodium complexes to facilitate the cyclopropanation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), Methanol (CH₃OH)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Various ester derivatives

Scientific Research Applications

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring’s strain can also influence the reactivity and stability of the molecule, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-
  • Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester

Uniqueness

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- is unique due to its specific functional groups and stereochemistry. The presence of the lactoyl group and the trans configuration distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.

Properties

CAS No.

2259-16-7

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl (1R,3R)-3-(2-hydroxy-2-methylpropanoyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H18O4/c1-10(2)6(7(10)9(13)15-5)8(12)11(3,4)14/h6-7,14H,1-5H3/t6-,7-/m0/s1

InChI Key

BUAUETVKEXHTSA-BQBZGAKWSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)OC)C(=O)C(C)(C)O)C

Canonical SMILES

CC1(C(C1C(=O)OC)C(=O)C(C)(C)O)C

Origin of Product

United States

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